
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Overview
Description
Chemical Structure and Properties The compound (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (CAS: 869365-97-9) features a benzophenone core with two aromatic rings substituted as follows:
- Ring 1: Chloro (Cl) at position 5 and iodo (I) at position 2.
- Ring 2: Fluorine (F) at positions 2 and 4.
Its molecular formula is C₁₃H₆ClF₂IO, with a molecular weight of 378.54 g/mol . The iodine atom contributes significant steric bulk and polarizability, while the difluorophenyl group enhances lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production, making it a viable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The ketone group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aryl ketones, while oxidation and reduction reactions can modify the ketone group .
Scientific Research Applications
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Methanones
Key Comparative Insights
Substituent Effects on Bioactivity: Halogen vs. Amino Groups: The iodo and chloro substituents in the target compound promote halogen bonding, which can enhance binding to hydrophobic enzyme pockets. In contrast, the amino group in (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone facilitates hydrogen bonding, improving solubility and interactions with polar targets like kinases . Fluorination Patterns: The 2,6-difluorophenyl group is a common feature across compounds, contributing to increased lipophilicity and metabolic stability. However, additional fluorination (e.g., hexafluoro-isopropanol in ) drastically alters acidity and reactivity .
Lipophilicity: Fluorine and chlorine substituents increase logP values (e.g., 0.81 for amino-chloro analogs in ), enhancing membrane permeability. The iodo group in the target compound may further elevate logP but could reduce solubility .
Biological Activity: Anticancer Potential: The amino-substituted analog () induces apoptosis, while the target compound’s iodine may interfere with DNA repair mechanisms via heavy atom effects. Antimicrobial Action: Halogenated methanones generally inhibit microbial growth by disrupting cell wall synthesis or enzyme function, as seen in and .
Synthetic Challenges :
- The iodo substituent in the target compound complicates synthesis due to its poor compatibility with palladium catalysts in cross-coupling reactions. Alternative methods, such as Ullmann coupling, may be required .
Biological Activity
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, with the CAS number 869365-97-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H6ClF2I
- Molar Mass : 378.54 g/mol
- IUPAC Name : this compound
This compound features a phenyl ring substituted with chlorine and iodine atoms, as well as a methanone functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.
- Aurora Kinase Inhibition : It has been identified as a potential inhibitor of Aurora kinases, which are critical in cell division. This inhibition can lead to the disruption of cancer cell growth and survival .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating potential use in treating infections .
The mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : By targeting specific kinases involved in cell cycle regulation, the compound can halt the progression of cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Aurora kinase inhibition | |
Antimicrobial | Bacterial growth inhibition |
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against breast and lung cancers.
Case Study 2: Aurora Kinase Inhibition
Research published in a patent document indicated that derivatives similar to this compound showed effective degradation of Aurora-A protein, suggesting a promising avenue for cancer treatment through targeted therapy using PROTAC technology .
Q & A
Basic Research Questions
Q. Q1. What are the optimal synthetic routes for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling. For halogenated aryl ketones, Ullmann coupling between 5-chloro-2-iodobenzoyl chloride and 2,6-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80°C for 12 hours yields ~65% product . Key variables include:
- Catalyst loading : Excess Pd(0) (>5 mol%) risks side reactions.
- Temperature : Reactions below 70°C result in incomplete conversion.
- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) resolves unreacted boronic acid.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The 2,6-difluorophenyl group shows two doublets (δ 6.8–7.1 ppm) for aromatic protons, split by coupling with fluorine (³J = 8–10 Hz). The methanone carbonyl appears at δ 195–200 ppm in ¹³C NMR .
- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone.
- MS (ESI+) : Expected [M+H]⁺ at m/z 393.91 (C₁₃H₇ClF₂IO⁺). Discrepancies in isotopic patterns (e.g., Cl/I ratios) may indicate impurities; cross-validate with HPLC (C18 column, acetonitrile/water gradient) .
Q. Q3. What are the stability considerations for this compound under ambient laboratory conditions?
Methodological Answer:
- Light sensitivity : Iodo-substituents render the compound prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar).
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating during synthesis .
Advanced Research Questions
Q. Q4. How do electronic effects of substituents (Cl, I, F) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Iodine : Acts as a directing group for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The C–I bond’s lower bond dissociation energy (vs. C–Cl) facilitates oxidative addition.
- Fluorine : Electron-withdrawing effects reduce electron density at the ortho/para positions of the 2,6-difluorophenyl ring, suppressing unwanted electrophilic substitution.
- Contradiction note : Conflicting reports on regioselectivity in meta-substituted aryl halides may arise from solvent polarity; DFT calculations (B3LYP/6-31G*) recommend optimizing solvent dielectric constants (e.g., THF vs. DMSO) .
Q. Q5. What analytical strategies resolve contradictions in crystallographic vs. computational bond-length data for this compound?
Methodological Answer:
- Single-crystal XRD : Resolves bond lengths (e.g., C–I: ~2.10 Å vs. C–Cl: ~1.73 Å). Discrepancies with DFT (e.g., overestimated C–F lengths) may stem from crystal packing effects.
- Mitigation : Compare gas-phase (MP2/cc-pVTZ) and solid-state calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. Q6. How does this compound interact with biological targets (e.g., enzymes), and what in silico methods validate these interactions?
Methodological Answer:
- Docking studies (AutoDock Vina) : The iodo group’s van der Waals radius (~1.98 Å) may occupy hydrophobic pockets in cytochrome P450 enzymes. Fluorine’s electronegativity enhances hydrogen-bond acceptor potential.
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding). Validate with SPR (KD < 10 µM) .
Q. Q7. What are the limitations of using this compound in environmental toxicity studies, and how can experimental designs be improved?
Methodological Answer:
- Degradation artifacts : Organic degradation during long-term assays (e.g., >8 hours) alters toxicity profiles. Use continuous cooling (4°C) to stabilize samples .
- Matrix effects : Spiking real wastewater (vs. synthetic mixtures) improves ecological relevance. LC-MS/MS quantifies parent compound vs. metabolites (LOQ: 0.1 ppb) .
Properties
IUPAC Name |
(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEWMRFXBCKZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676422 | |
Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869365-97-9 | |
Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 869365-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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